3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
The compound “3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, ether, and amino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the core dihydropyridine structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of substituents on the aromatic ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme activity or as a ligand to investigate receptor interactions. Its multiple functional groups enable it to interact with various biomolecules.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. Its ability to interact with biological targets makes it a valuable molecule for drug discovery.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- **3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- **this compound
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for interactions with a wide range of molecular targets, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C32H45ClN2O15 |
---|---|
Molecular Weight |
733.2 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H45ClN2O15/c1-4-47-31(44)22-17(35-14(2)20(30(43)45-3)21(22)15-7-5-6-8-16(15)33)13-46-10-9-34-29-26(41)25(40)28(19(12-37)48-29)50-32-27(42)24(39)23(38)18(11-36)49-32/h5-8,18-19,21,23-29,32,34-42H,4,9-13H2,1-3H3/t18-,19-,21?,23+,24+,25-,26-,27-,28-,29?,32+/m1/s1 |
InChI Key |
PVUFUYMVELLVFD-XHJFUNIMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
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